REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[S:13]1[CH:17]=[CH:16][C:15]2[C:18]([C:22]([OH:24])=[O:23])=[CH:19][CH:20]=[CH:21][C:14]1=2.[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C>C1COCC1>[C:22]([C:18]1[C:15]2[CH:16]=[C:17]([B:25]([OH:30])[OH:26])[S:13][C:14]=2[CH:21]=[CH:20][CH:19]=1)([OH:24])=[O:23]
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Name
|
|
Quantity
|
676 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
236 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
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S1C2=C(C=C1)C(=CC=C2)C(=O)O
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
463 mL
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-30 °C
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Type
|
CUSTOM
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Details
|
The mixture is stirred for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach 0° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 1.3 L of concentrated HCl and 1 L of water
|
Type
|
STIRRING
|
Details
|
The mixture is stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic solvent is removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=CC=2SC(=CC21)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |